N-((3-(4-methoxyphenyl)-2-oxooxazolidin-5-yl)methyl)cyclopropanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((3-(4-methoxyphenyl)-2-oxooxazolidin-5-yl)methyl)cyclopropanecarboxamide is a useful research compound. Its molecular formula is C15H18N2O4 and its molecular weight is 290.319. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Interaction with Serotonin Receptors
The compound has been identified as a potent and selective antagonist of 5-HT1A receptors. Studies have demonstrated its ability to inhibit the firing of serotonin-containing neurons, suggesting its potential application in neuroscience research and therapeutic interventions for disorders involving serotonin dysregulation (Craven, Grahame-Smith, & Newberry, 1994).
Cytotoxicity and Anticancer Potential
Research on derivatives of the compound has shown cytotoxic activity against cancer cell lines, indicating its potential application in cancer therapy. Synthesis and characterization of related compounds have demonstrated inhibitory effects on Ehrlich Ascites Carcinoma (EAC) cells, suggesting a promising avenue for the development of new anticancer agents (Hassan, Hafez, & Osman, 2014).
Radioligand Development for Imaging
The compound's derivatives have been evaluated as radioligands for positron emission tomography (PET), targeting 5-HT1A receptors. These studies highlight its utility in neuroimaging to investigate psychiatric and neurological disorders, offering insights into receptor distribution and function in the brain (Hume et al., 1994).
Antihyperglycemic Activity
Compounds structurally related to N-((3-(4-methoxyphenyl)-2-oxooxazolidin-5-yl)methyl)cyclopropanecarboxamide have been explored for their antidiabetic properties. The development of benzamide derivatives, for instance, has led to the identification of molecules with significant activity against diabetes mellitus, showcasing the compound's relevance in metabolic disorder research (Nomura et al., 1999).
Antimicrobial and Antioxidant Studies
The compound and its derivatives have been synthesized and evaluated for antimicrobial and antioxidant activities, indicating its potential in the development of new antimicrobial agents with added antioxidant properties. This research contributes to the ongoing search for novel compounds that can effectively combat microbial infections while mitigating oxidative stress (Raghavendra et al., 2016).
Wirkmechanismus
Target of Action
Compounds with similar structures have been known to interact with various receptors and enzymes, influencing a range of biological processes .
Mode of Action
It’s worth noting that similar compounds have been involved in reactions such as the suzuki–miyaura cross-coupling, which is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Biochemical Pathways
Similar compounds have been involved in the formation of isoxazolidine derivatives through 1,3-dipolar cycloaddition reactions .
Pharmacokinetics
Similar compounds have shown rapid but incomplete absorption, with an oral bioavailability of total radioactivity in the range of 4-23% .
Result of Action
Similar compounds have been known to afford the corresponding 2,3,4,5-tetrasubstituted isoxazolidines with high yields .
Action Environment
It’s worth noting that the stability and efficacy of similar compounds can be influenced by factors such as temperature, ph, and the presence of other compounds .
Eigenschaften
IUPAC Name |
N-[[3-(4-methoxyphenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]cyclopropanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O4/c1-20-12-6-4-11(5-7-12)17-9-13(21-15(17)19)8-16-14(18)10-2-3-10/h4-7,10,13H,2-3,8-9H2,1H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTPOMHWEUUYGNG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CC(OC2=O)CNC(=O)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.